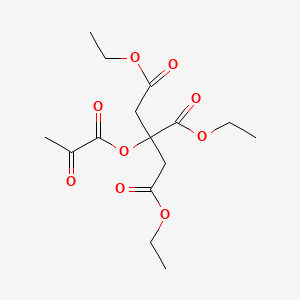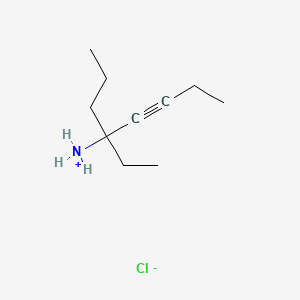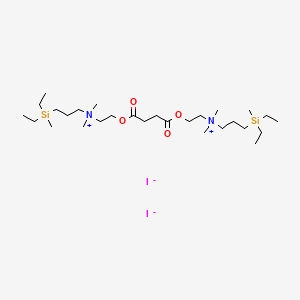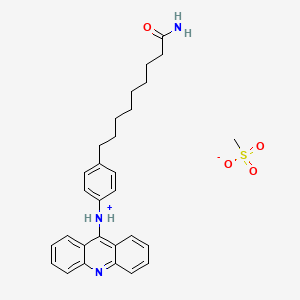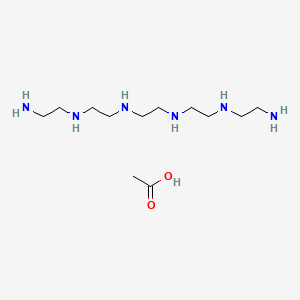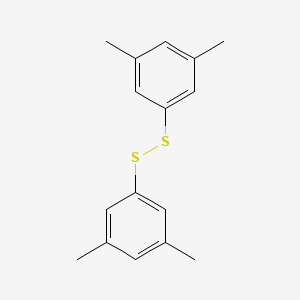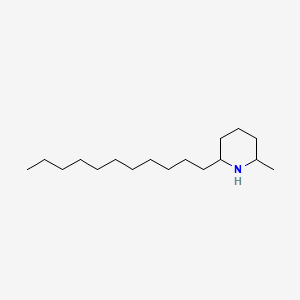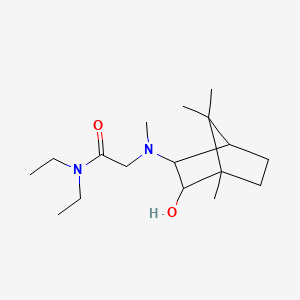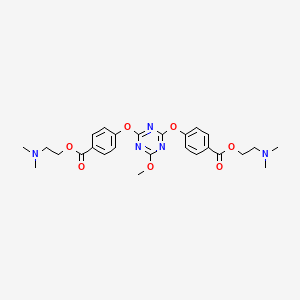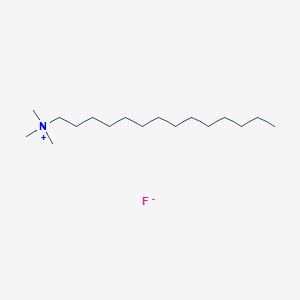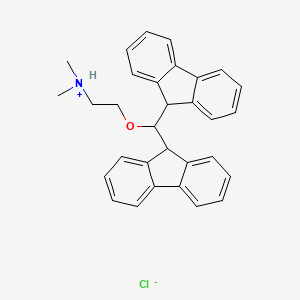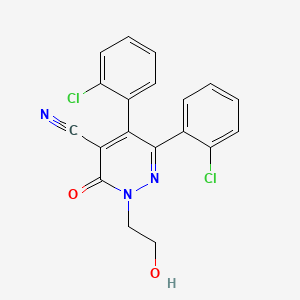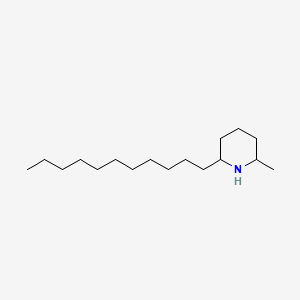
Piperidine, 2-methyl-6-undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-undecylpiperidine is an organic compound with the molecular formula C₁₇H₃₅N. It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the second position and an undecyl group at the sixth position. This compound is known for its presence in the venom of certain ant species, particularly the red imported fire ant, Solenopsis invicta, where it is referred to as solenopsin A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-undecylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available.
Alkylation: The piperidine undergoes alkylation at the sixth position using an undecyl halide (e.g., undecyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylation: The resulting 6-undecylpiperidine is then methylated at the second position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 2-methyl-6-undecylpiperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-undecylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted piperidines with different functional groups.
Applications De Recherche Scientifique
2-Methyl-6-undecylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its anti-tumor properties and its ability to modulate immune responses.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-methyl-6-undecylpiperidine involves its interaction with specific molecular targets and pathways:
Pheromone Activity: In fire ants, the compound acts as a pheromone, signaling reproductive status and influencing social behavior within the colony.
Anti-Tumor Effects: The compound has been shown to induce apoptosis and inhibit the proliferation of tumor cells by modulating various signaling pathways.
Immune Modulation: It can influence immune responses by promoting the release of histamine and vasoactive amines from mast cells, leading to inflammation and other immune reactions.
Comparaison Avec Des Composés Similaires
2-Methyl-6-undecylpiperidine can be compared with other similar piperidine derivatives:
2-Methyl-6-dodecylpiperidine: Similar structure but with a dodecyl group instead of an undecyl group. It has different physical and chemical properties.
2-Methyl-6-octylpiperidine: Contains an octyl group, leading to variations in its biological activity and applications.
2-Methyl-6-hexylpiperidine: With a hexyl group, this compound exhibits distinct reactivity and uses compared to 2-methyl-6-undecylpiperidine.
The uniqueness of 2-methyl-6-undecylpiperidine lies in its specific alkyl chain length, which influences its biological activity and chemical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
92619-72-2 |
|---|---|
Formule moléculaire |
C17H35N |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
Clé InChI |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1CCCC(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


